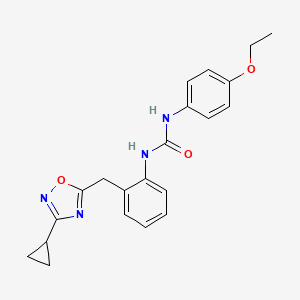

![molecular formula C16H15N3O6S B2781625 ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 900002-59-7](/img/no-structure.png)

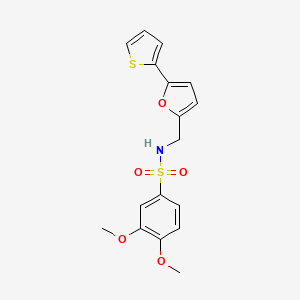

ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not mentioned in the available resources.Molecular Structure Analysis

The dihydropyrimidine ring in these compounds adopts a screw-boat conformation . Further structural details are not available in the resources.Aplicaciones Científicas De Investigación

Organic Synthesis

This compound can be synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . This reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) and constitutes a rapid and easy synthesis of highly functionalized heterocycles .

Neuroprotective Agents

Triazole-pyrimidine hybrids, which this compound is a part of, have shown promising neuroprotective properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Anti-neuroinflammatory Agents

These compounds have also demonstrated significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Antifungal Agents

The antifungal actions of these molecules have been identified .

Antiproliferative Agents

These compounds have been found to have antiproliferative effects .

Antitumor Agents

The antitumor actions of these molecules have been identified .

Antihypertensive Agents

These compounds have been found to have antihypertensive effects .

Cardiotonic Agents

The cardiotonic actions of these molecules have been identified .

Mecanismo De Acción

The mechanism of action of these compounds was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate' involves the condensation of ethyl 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate with 2-(3-nitrophenyl)acetyl chloride in the presence of a base, followed by the addition of thiol to the resulting intermediate to form the final product.", "Starting Materials": [ "Ethyl 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate", "2-(3-nitrophenyl)acetyl chloride", "Thiol", "Base" ], "Reaction": [ "Step 1: Ethyl 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is reacted with 2-(3-nitrophenyl)acetyl chloride in the presence of a base, such as triethylamine or pyridine, to form the intermediate 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]pyrimidine-2-carboxylic acid ethyl ester.", "Step 2: Thiol, such as thiophenol or mercaptoacetic acid, is added to the intermediate from step 1 to form the final product, ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |

Número CAS |

900002-59-7 |

Fórmula molecular |

C16H15N3O6S |

Peso molecular |

377.37 |

Nombre IUPAC |

ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C16H15N3O6S/c1-3-25-15(21)13-9(2)17-16(22)18-14(13)26-8-12(20)10-5-4-6-11(7-10)19(23)24/h4-7H,3,8H2,1-2H3,(H,17,18,22) |

Clave InChI |

TVUJMECKLBGUHL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide](/img/structure/B2781542.png)

![N-(5-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2781544.png)

![N-(2-cyanoethyl)-N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2781545.png)

![6-(4-Chlorophenyl)-2-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2781549.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2781550.png)

![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)](/img/structure/B2781557.png)

![Tert-butyl N-[[3-(methylamino)oxolan-3-yl]methyl]carbamate](/img/structure/B2781560.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2781561.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2,5-dimethylbenzamide;hydrochloride](/img/structure/B2781563.png)